molecular formula C10H9ClF3NOS B14075648 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14075648
M. Wt: 283.70 g/mol
InChI Key: QQAOTUJONYGUDQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound with significant interest in various scientific fields. This compound features a trifluoromethylthio group, an amino group, and a chloropropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylthio group:

    Chlorination: The final step involves the chlorination of the propanone moiety to yield the desired compound.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It finds applications in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, facilitating membrane penetration. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modifications of the target molecules. These interactions can modulate various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other compounds containing similar functional groups:

    1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the chloropropanone moiety, resulting in different reactivity and applications.

    2-Amino-4-(trifluoromethyl)thiophenol: Contains a thiophenol group instead of a chloropropanone, leading to distinct chemical properties.

    Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

QQAOTUJONYGUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)CC(=O)CCl

Origin of Product

United States

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